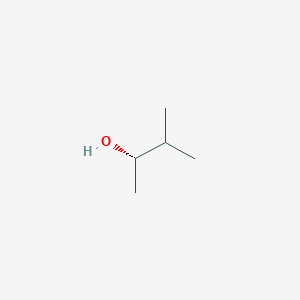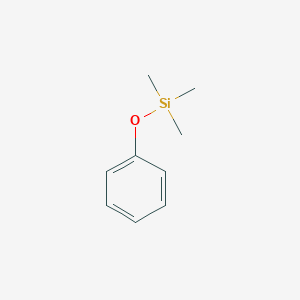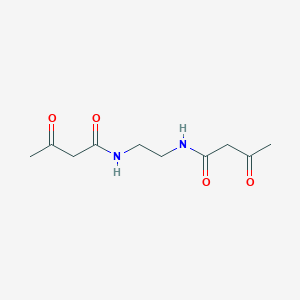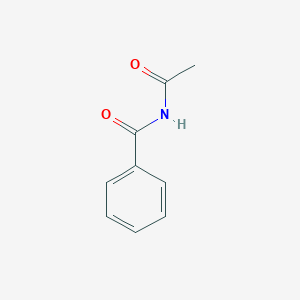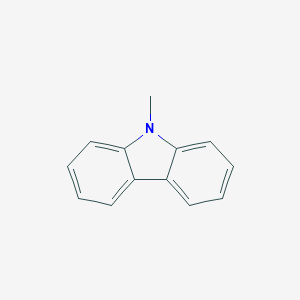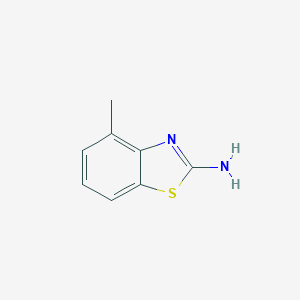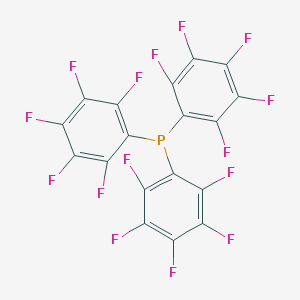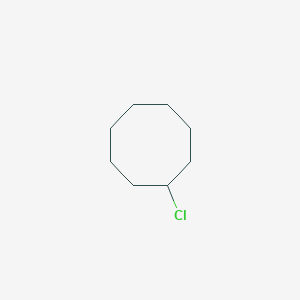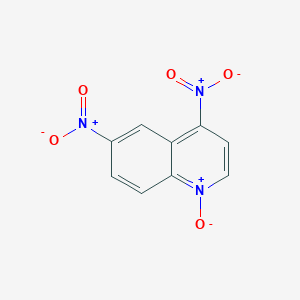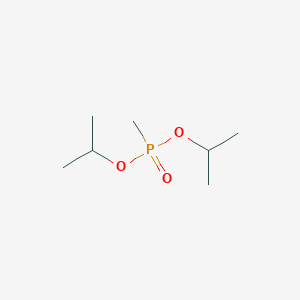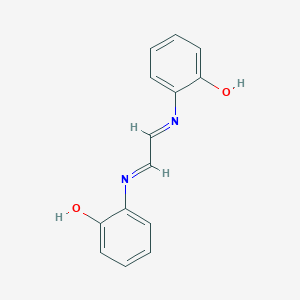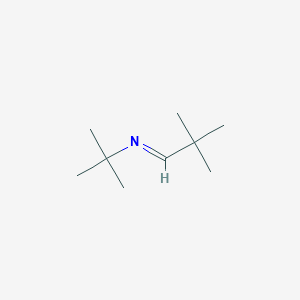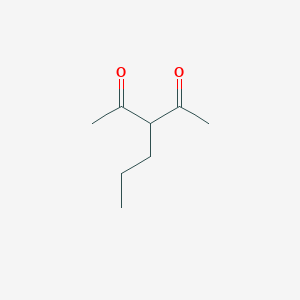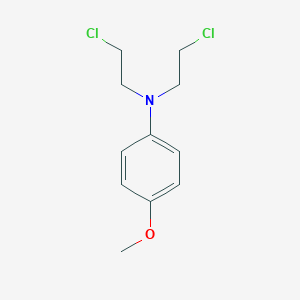
p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- is a synthetic chemical compound that has been widely used in scientific research for its ability to induce DNA damage and cell death. This compound belongs to the class of alkylating agents, which are known for their ability to modify DNA and RNA molecules. In
Wirkmechanismus
P-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- exerts its cytotoxic effects by alkylating DNA and RNA molecules, which leads to the formation of DNA adducts and cross-links. These modifications interfere with DNA replication and transcription, ultimately leading to cell death. The exact mechanism of action of p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- is still under investigation, but it is believed to involve the activation of DNA damage response pathways and the induction of oxidative stress.
Biochemische Und Physiologische Effekte
P-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- has been shown to induce DNA damage and cell death in various cell types, including cancer cells. It has also been shown to affect cell cycle progression and gene expression. Moreover, p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- has been shown to induce oxidative stress, which can lead to the production of reactive oxygen species and the activation of stress response pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- in lab experiments is its ability to induce DNA damage and cell death in a controlled manner. This allows researchers to study the effects of DNA damage on cell cycle progression, gene expression, and other cellular processes. However, one limitation of using p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- is its potential toxicity to researchers handling the compound. Therefore, proper safety precautions must be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for research involving p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)-. One direction is to investigate the potential of this compound as a cancer therapy. Studies have shown that p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- is effective in inducing apoptosis in cancer cells, suggesting that it may have potential as a chemotherapeutic agent. Another direction is to investigate the mechanisms underlying the development of resistance to p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- in cancer cells. Understanding these mechanisms could lead to the development of more effective cancer therapies. Additionally, future research could focus on developing safer and more efficient synthesis methods for p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)-, as well as investigating its potential applications in other areas of scientific research.
Conclusion
In conclusion, p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- is a synthetic chemical compound that has been widely used in scientific research for its ability to induce DNA damage and cell death. It has been shown to be effective in inducing apoptosis in cancer cells and has been used to study the effects of DNA damage on cell cycle progression and gene expression. While there are potential advantages to using p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- in lab experiments, safety precautions must be taken when handling the compound. Future research could focus on investigating its potential as a cancer therapy, understanding the mechanisms underlying resistance to the compound, and developing safer and more efficient synthesis methods.
Synthesemethoden
P-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- can be synthesized through a series of chemical reactions involving aniline, paraformaldehyde, and 2-chloroethylamine hydrochloride. The reaction mixture is heated under reflux, and the product is obtained after purification through recrystallization. This synthesis method has been well-established in the literature and has been used to produce large quantities of the compound for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
P-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- has been used extensively in scientific research to induce DNA damage and cell death in various cell types. This compound has been shown to be effective in inducing apoptosis, a form of programmed cell death, in cancer cells. It has also been used to study the effects of DNA damage on cell cycle progression and gene expression. Moreover, p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- has been used to investigate the mechanisms underlying the development of cancer and to identify potential targets for cancer therapy.
Eigenschaften
CAS-Nummer |
1448-52-8 |
|---|---|
Produktname |
p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- |
Molekularformel |
C11H15Cl2NO |
Molekulargewicht |
248.15 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-4-methoxyaniline |
InChI |
InChI=1S/C11H15Cl2NO/c1-15-11-4-2-10(3-5-11)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
XEXFMTLVGVELAA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(CCCl)CCCl |
Kanonische SMILES |
COC1=CC=C(C=C1)N(CCCl)CCCl |
Andere CAS-Nummern |
1448-52-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



